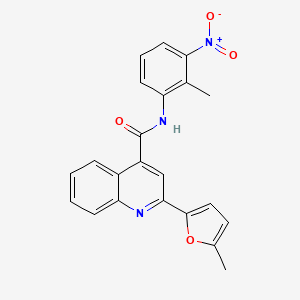
2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. MNQ belongs to the class of quinolinecarboxamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been found to suppress the production of inflammatory cytokines by inhibiting NF-κB and MAPK signaling pathways. In infectious diseases, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to disrupt the cell membrane of microorganisms and inhibit their growth.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the target cell type and pathway. In cancer cells, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In inflammation, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In infectious diseases, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to disrupt the membrane integrity of microorganisms and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide can be synthesized in large quantities with high purity, and its properties can be fine-tuned by modifying the reaction conditions. However, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and lack of specificity. 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to have cytotoxic effects on some normal cells, and its broad-spectrum activity against microorganisms may also affect beneficial bacteria.
Zukünftige Richtungen
There are several future directions for research on 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide, including its optimization as a therapeutic agent, its mechanism of action, and its potential applications in other fields. In cancer research, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide could be further optimized for specific cancer types and combined with other therapies to enhance its efficacy. In inflammation research, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide could be explored for its potential in treating chronic inflammatory diseases. In infectious disease research, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide could be developed as a new class of antimicrobial agents with improved specificity and reduced toxicity. Additionally, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide could be studied for its potential in other fields, such as neurodegenerative diseases and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been studied extensively for its potential as a therapeutic agent in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In infectious disease research, 2-(5-methyl-2-furyl)-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide has been shown to have antimicrobial activity against a range of microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-13-10-11-21(29-13)19-12-16(15-6-3-4-7-18(15)23-19)22(26)24-17-8-5-9-20(14(17)2)25(27)28/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNMJRPVWJKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



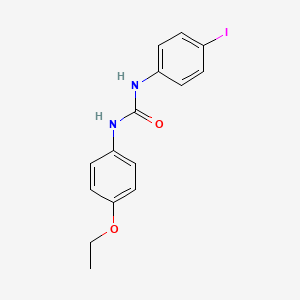
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4668005.png)
![N-(4-acetylphenyl)-4-{[(6-nitro-1,3-benzothiazol-2-yl)thio]methyl}benzamide](/img/structure/B4668007.png)

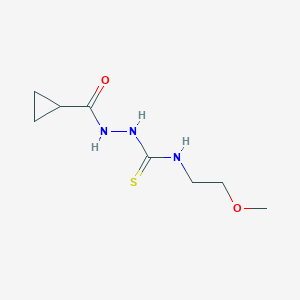

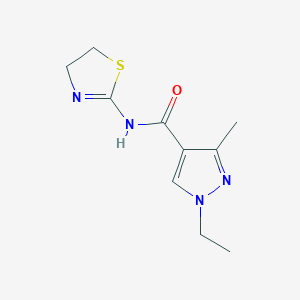
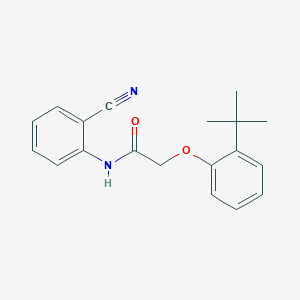
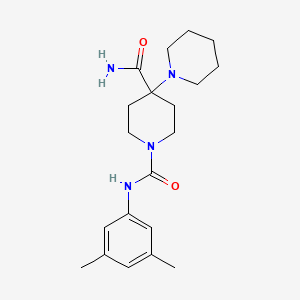
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B4668044.png)
![tert-butyl ({[(2-phenoxyethyl)amino]carbonothioyl}thio)acetate](/img/structure/B4668048.png)
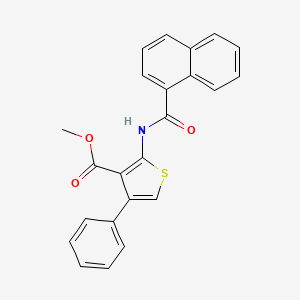
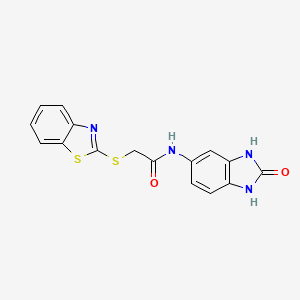
![3,9-dimethyl-1-(3-methylbutyl)-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4668085.png)